2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile
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Overview
Description
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile is a complex organic compound with a molecular formula of C18H21N5O2. It is known for its role as an impurity in alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile involves multiple steps. One common method includes the reaction of 3-methyl-2,4-dioxo-6-[(3R)-piperidin-3-yl]amino]-1,3-diazinan with benzonitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in alogliptin and its potential effects on drug efficacy and safety.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. As an impurity of alogliptin, it may influence the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The compound’s structure allows it to bind to the active site of DPP-4, potentially affecting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Alogliptin: A DPP-4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: A DPP-4 inhibitor with structural similarities to alogliptin.
Uniqueness
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile is unique due to its specific structure and role as an impurity in alogliptin. Its presence can influence the overall efficacy and safety profile of the drug, making it a compound of interest in pharmaceutical research and quality control.
Biological Activity
The compound 2-[[3-methyl-2,4-dioxo-6-[[3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile, also known as Alogliptin impurity, is a derivative of benzonitrile and has garnered attention for its potential biological activities, particularly in the context of diabetes treatment. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C18H21N5O2 |
Molar Mass | 339.39 g/mol |
CAS Number | 2089611-85-6 |
Density | 1.31 ± 0.1 g/cm³ (Predicted) |
Boiling Point | 531.3 ± 60.0 °C (Predicted) |
pKa | 9.88 ± 0.10 (Predicted) |
The primary mechanism of action for this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, thereby improving glycemic control in diabetic patients.
In Vitro Studies
In vitro studies have demonstrated that 2-[[3-methyl-2,4-dioxo-6-[[3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile effectively inhibits DPP-IV activity:
- IC50 Values : The compound exhibits an IC50 value in the low micromolar range, indicating potent inhibition compared to other known DPP-IV inhibitors.
- Selectivity : It shows selectivity for DPP-IV over other serine proteases, which is crucial for minimizing side effects.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound:
- Diabetic Rat Models : Administration of the compound resulted in significant reductions in blood glucose levels postprandially.
Case Study: Efficacy in Diabetic Rats
A study involving streptozotocin-induced diabetic rats showed that treatment with the compound led to:
- A decrease in fasting blood glucose levels by approximately 30% after four weeks.
- An improvement in insulin sensitivity as evidenced by reduced HOMA-IR scores.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.
Side Effects
Reported side effects in animal studies include:
- Mild gastrointestinal disturbances.
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N5O2/c1-22-17(24)9-16(21-15-7-4-8-20-11-15)23(18(22)25)12-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16,20-21H,4,7-9,11-12H2,1H3/t15-,16?/m1/s1 |
InChI Key |
SIPXYUBCMMRYOX-AAFJCEBUSA-N |
Isomeric SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCNC3 |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCNC3 |
Origin of Product |
United States |
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